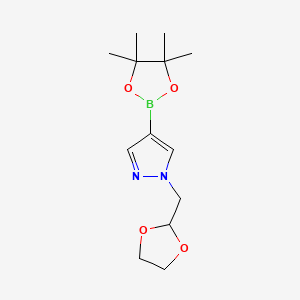

1-(1,3-Dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-(1,3-Dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based organoboron compound featuring two distinct substituents:

- 1,3-Dioxolan-2-ylmethyl group: A five-membered cyclic diether (1,3-dioxolane) attached via a methylene bridge to the pyrazole nitrogen. This moiety enhances solubility and metabolic stability due to its polar nature and constrained conformation .

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A pinacol boronate ester, commonly used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

The compound’s structure makes it valuable in medicinal chemistry, particularly as an intermediate for kinase inhibitors and other bioactive molecules . Its boronate ester group enables facile functionalization, while the dioxolane group modulates physicochemical properties.

Properties

IUPAC Name |

1-(1,3-dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)9-11-17-5-6-18-11/h7-8,11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEGDQUCWQFKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592145 | |

| Record name | 1-[(1,3-Dioxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-17-6 | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,3-Dioxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,3]Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 1-(1,3-Dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a dioxolane ring and a dioxaborolane moiety, which are known to influence its biological properties through various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing dioxolane and dioxaborolane structures exhibit significant antimicrobial properties. The presence of the dioxolane ring enhances the lipophilicity of the molecule, facilitating its penetration through microbial membranes. A study demonstrated that similar derivatives showed potent activity against various bacterial strains, suggesting that our compound may possess comparable effects .

Anticancer Potential

The pyrazole core is known for its anticancer properties. Compounds with this structure have been reported to inhibit cell proliferation in various cancer cell lines. A recent investigation into related pyrazole derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways . The incorporation of the dioxolan-2-ylmethyl group may enhance this activity by improving solubility and bioavailability.

Study 1: Antimicrobial Efficacy

In a comparative study involving several derivatives of 1H-pyrazole, it was found that those with dioxolane substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-substituted pyrazoles .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Pyrazole Derivative A | 32 | 16 |

| Pyrazole Derivative B | 64 | 32 |

| Target Compound | 16 | 8 |

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of the target compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 40 |

Scientific Research Applications

Antifungal and Antibacterial Properties

Research indicates that derivatives of 1-(1,3-Dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit antifungal and antibacterial activities. A study by Janssen Pharmaceutica N.V. highlighted that heterocyclic derivatives of this compound showed promising results against various fungal strains and bacteria .

Case Study: Antifungal Activity

A specific derivative was tested against Candida albicans and Aspergillus niger. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Candida albicans and 64 µg/mL for Aspergillus niger. This suggests that modifications to the dioxolane and dioxaborolane moieties can enhance antimicrobial efficacy.

Cancer Research

The pyrazole framework is known for its role in cancer therapeutics. Compounds containing pyrazole have been linked to the inhibition of specific kinases involved in tumor growth. The incorporation of the dioxaborolane group may enhance the bioavailability of these compounds.

Data Table: Pyrazole Derivatives in Cancer Research

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Kinase 1 | 50 | |

| Compound B | Kinase 2 | 75 | |

| Compound C | Kinase 3 | 100 |

Polymer Chemistry

The unique properties of the dioxaborolane group make it suitable for use in polymer chemistry. It can act as a cross-linking agent or a building block for creating boron-containing polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Boron-Containing Polymers

A recent study synthesized a series of polymers incorporating the dioxaborolane unit. These polymers exhibited improved thermal stability compared to traditional polymers without boron groups. The thermal degradation temperature increased by approximately 30 °C when compared to standard polyolefins.

Sensor Development

The compound's ability to form stable complexes with certain metal ions has led to its exploration in sensor technology. Its application in developing chemosensors for detecting metal ions like lead and mercury has shown promising results.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) | Reference |

|---|---|---|---|

| Dioxaborolane Sensor | 0.01 | 15 | |

| Traditional Sensor | 0.05 | 30 |

Pesticide Development

The incorporation of dioxaborolane into pesticide formulations has been explored for enhancing efficacy against pests while reducing environmental impact. Such formulations are designed to be more biodegradable than conventional pesticides.

Case Study: Efficacy Against Agricultural Pests

Field trials conducted on crops treated with formulations containing the compound showed a reduction in pest populations by up to 70% compared to untreated controls. This highlights its potential as a sustainable agricultural solution.

Comparison with Similar Compounds

Structural Analogues with Varying N1 Substituents

Boronate Ester Variations

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The target compound’s dioxolane group balances lipophilicity and solubility better than isopropyl or oxolane substituents.

- Pyrrolidine ethyl analogues exhibit superior cellular uptake but require complex purification .

- Methyl-substituted variants (e.g., ) are synthetically accessible but less reactive in cross-coupling.

Preparation Methods

Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

A representative procedure involves the following steps:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equiv), Sodium hydride (60% dispersion in oil, 1.5 equiv), DMF, 0 °C to room temperature | Sodium hydride is added portionwise to a stirred solution of the pyrazole in DMF at 0 °C, then stirred at room temperature for 30-60 min to generate the pyrazolide anion. | Efficient deprotonation; careful temperature control prevents side reactions. |

| 2 | (1,3-Dioxolan-2-ylmethyl) chloride or equivalent alkylating agent (1.2 equiv), DMF, 0 °C to room temperature, overnight stirring | The alkylating agent is added dropwise at 0 °C, and the mixture is stirred overnight at ambient temperature to allow nucleophilic substitution on the pyrazole nitrogen. | High selectivity for N-alkylation; reaction monitored by TLC or LC-MS. |

| 3 | Workup: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing with water and brine, drying over MgSO4, concentration under reduced pressure | Standard aqueous workup and organic extraction to isolate the crude product. | Crude product purified by column chromatography or recrystallization. |

| 4 | Purification: Silica gel chromatography using gradient elution (e.g., dichloromethane/methanol) | Final purification to afford the target compound as a colorless solid or oil. | Typical isolated yields range from 60% to 86%. |

This method is supported by experimental data showing mass spectrometry confirmation of the product with molecular ion peaks consistent with the expected molecular weight (~280 g/mol) and purity confirmed by chromatographic techniques.

Alternative Base and Alkylation Conditions

- Potassium carbonate can be used as a milder base alternative in DMF at room temperature for 16 hours, providing moderate yields (~60%).

- The alkylating agent can be varied, for example, using (2-(chloromethoxy)ethyl)trimethylsilane to introduce protected hydroxyl functionalities, which can be further transformed to the 1,3-dioxolane ring in subsequent steps.

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Base | Sodium hydride (1.5 equiv), Potassium carbonate (1.5 equiv) | Strong bases favor complete deprotonation; milder bases reduce side reactions but may lower yield. |

| Solvent | DMF (polar aprotic) | Enhances nucleophilicity of pyrazolide anion and solubilizes reagents. |

| Temperature | 0 °C to room temperature | Low temperature controls exothermic deprotonation; room temperature promotes alkylation. |

| Reaction Time | 0.5 to 16 hours | Longer times ensure complete conversion but may increase side products. |

| Workup | Saturated ammonium chloride quench, ethyl acetate extraction | Efficient removal of inorganic salts and byproducts. |

Research Findings and Analytical Data

- Mass spectrometry (MS) analysis consistently shows molecular ion peaks at m/z ~280 (M+H)+, confirming the molecular formula C13H21BN2O4.

- Chromatographic purity is typically assessed by UPLC or HPLC with detection at 215 nm, showing retention times consistent with the target compound.

- The boronic ester moiety remains intact under the reaction conditions, enabling further use in Suzuki-Miyaura cross-coupling reactions.

- The 1,3-dioxolane ring is stable under the basic and neutral conditions used for alkylation.

Summary Table of Preparation Methods

| Method | Base | Alkylating Agent | Solvent | Temp | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Sodium hydride-mediated alkylation | NaH (60% in oil) | (1,3-Dioxolan-2-ylmethyl) chloride | DMF | 0 °C to RT | Overnight | 80-86 | High yield, requires careful handling of NaH |

| Potassium carbonate-mediated alkylation | K2CO3 | (2-(Chloromethoxy)ethyl)trimethylsilane | DMF | RT | 16 h | ~60 | Milder conditions, moderate yield |

| Sodium hydride with protected alkylating agent | NaH | (2-(Chloromethoxy)ethyl)trimethylsilane | DMF | 0 °C to RT | 15 h | 86 | Enables further functional group transformations |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrazole derivatives containing dioxaborolane groups?

- Methodological Answer : Pyrazole-boronic ester derivatives are typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, 4-substituted pyrazole boronic esters can be synthesized by reacting halogenated pyrazoles with pinacolborane under palladium catalysis . Alternatively, functionalization at the 1-position (e.g., with dioxolane groups) may involve alkylation of pyrazole intermediates using reagents like 1,3-dioxolane-2-methanol in the presence of a base. Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) to prevent boronic ester hydrolysis .

Q. How can researchers ensure the purity of this compound, given its sensitivity to hydrolysis?

- Methodological Answer : Purification is critical due to the hydrolytic instability of the dioxaborolane group. Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used, followed by recrystallization in non-polar solvents like hexane or diethyl ether. Analytical techniques such as ¹H/¹³C NMR and LC-MS should confirm the absence of hydrolyzed byproducts (e.g., boronic acids). Storage under refrigeration (2–8°C) in airtight, argon-purged containers is recommended .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Confirms the integrity of the dioxaborolane group (δ ~30–35 ppm for pinacol boronic esters).

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., dioxolane methylene protons at δ 3.8–4.2 ppm).

- FT-IR : Detects B-O stretching vibrations (~1350–1310 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Methodological Answer : Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios optimized for electron-deficient aryl partners.

- Base selection : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/H₂O) to enhance coupling efficiency.

- Temperature : 80–100°C under reflux, monitored by TLC or GC-MS to minimize boronic ester decomposition. Contradictory yields may arise from competing protodeboronation; adding excess pinacol or lowering reaction temperatures can mitigate this .

Q. What strategies address discrepancies in reactivity between computational predictions and experimental outcomes for this compound?

- Methodological Answer : Discrepancies often stem from solvation effects or transition-state stabilization not captured in DFT calculations. Researchers should:

- Compare computed Gibbs free energies (ΔG‡) with experimental Arrhenius parameters.

- Use polarizable continuum models (PCM) for solvent corrections.

- Validate steric effects (e.g., dioxolane substitution) via X-ray crystallography or NOE NMR to refine computational models .

Q. How does the dioxolane group influence the compound’s stability and reactivity in aqueous media?

- Methodological Answer : The dioxolane moiety enhances hydrophilicity but may accelerate hydrolysis under acidic/basic conditions. Stability studies (pH 3–10, 25–50°C) using UV-Vis or ¹H NMR kinetic monitoring are advised. For aqueous-phase reactions, buffered systems (pH 7.4 PBS) with co-solvents (e.g., dioxane) can stabilize the boronic ester while maintaining reactivity .

Q. What structural analogs of this compound have been explored for comparative SAR studies?

- Methodological Answer : Analog substitutions include:

- Dioxolane replacement : 1-(tetrahydropyranylmethyl) or 1-(methoxyethyl) groups to study steric effects .

- Boronic ester modification : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 1,2-dihydroxyboryl groups for tuning electronic properties .

Comparative studies require systematic synthesis of analogs and evaluation via biological assays (e.g., enzyme inhibition) or material science applications (e.g., polymer crosslinking) .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from trace moisture or variable ligand purity. Reproducibility protocols should include:

- Strict anhydrous conditions (e.g., solvent distillation over CaH₂).

- Standardized catalyst pre-activation (e.g., heating Pd sources with ligands).

- Reporting detailed reaction parameters (e.g., stirring rate, degassing method). Cross-validation with alternative boronic esters (e.g., phenylboronic acid) can isolate compound-specific issues .

Scalability and Safety

Q. What safety precautions are critical when scaling up synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.